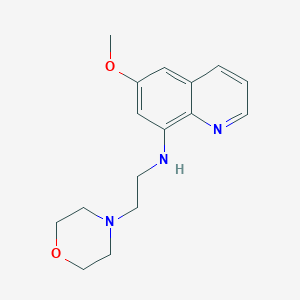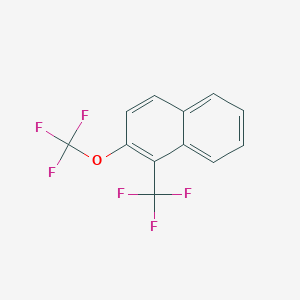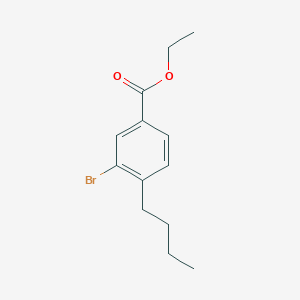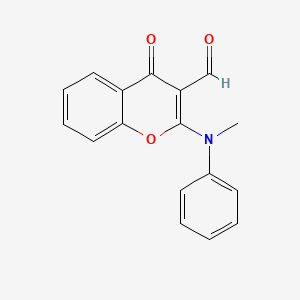
4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a methyl(phenyl)amino group and a carbaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with aniline derivatives under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid
Reduction: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-methanol
Substitution: Various substituted chromene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromene core structure
Mecanismo De Acción
The mechanism of action of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(phenylamino)-4-oxo-4H-chromene-3-carbaldehyde
- 2-(methylamino)-4-oxo-4H-chromene-3-carbaldehyde
- 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid
Uniqueness
2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a methyl(phenyl)amino group and a carbaldehyde group on the chromene core. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
445291-56-5 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-18(12-7-3-2-4-8-12)17-14(11-19)16(20)13-9-5-6-10-15(13)21-17/h2-11H,1H3 |
Clave InChI |
PIJHGNHIUDHMKL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)

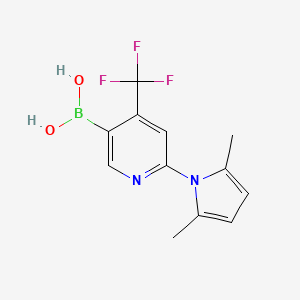
![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
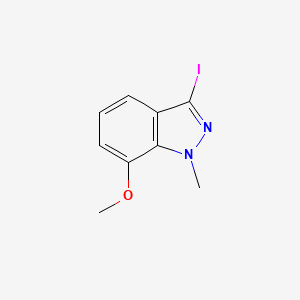
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
